

# N-methyl-benzenesulfonamide: A Technical Guide

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## Compound of Interest

Compound Name: *N*-Methylbenzenesulfonamide

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This document provides a comprehensive technical overview of N-methyl-benzenesulfonamide, a key organic compound. It details its chemical properties, synonyms, and established experimental protocols. Furthermore, it visualizes a general synthesis workflow and illustrates the well-established mechanism of action for the broader benzenesulfonamide class of molecules in a key biological context relevant to drug discovery.

## Chemical Identity and Properties

N-methyl-benzenesulfonamide is a chemical compound belonging to the sulfonamide group. It is characterized by a methyl group attached to the nitrogen atom of a benzenesulfonamide core.

## Synonyms and Identifiers

The compound is known by several names in scientific literature and chemical databases:

- Benzenesulfonamide, N-methyl-
- Benzenesulfonyl-N-methylamide
- N-(Phenylsulfonyl)methanamine
- AI3-03812

## Physicochemical Data

The quantitative properties of N-methyl-benzenesulfonamide are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and analytical characterization.

Property	Value	Source
CAS Number	5183-78-8	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	171.22 g/mol	<a href="#">[1]</a>
Appearance	White to off-white powder or crystals	General Knowledge
Purity (Typical)	>98.0% (GC)	General Knowledge
Solubility	Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. <a href="#">[2]</a>	
SMILES	<chem>C1=CC=C(C(=C1)S(=O)(=O)NC</chem>	<a href="#">[1]</a>
InChIKey	AMHLLNETSFSAI-UHFFFAOYSA-N	<a href="#">[1]</a>

## Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of N-methyl-benzenesulfonamide. Datasets are publicly available through various chemical databases.[\[1\]](#)

- <sup>1</sup>H NMR: Spectra available.[\[1\]](#)
- <sup>13</sup>C NMR: Spectra available.[\[1\]](#)

- GC-MS (Gas Chromatography-Mass Spectrometry): Data available from the NIST Mass Spectrometry Data Center.[\[1\]](#)
- FTIR (Fourier-Transform Infrared Spectroscopy): Spectra available.[\[1\]](#)

## Experimental Protocols

The following sections detail a representative protocol for the synthesis and purification of N-methyl-benzenesulfonamide, based on standard procedures for sulfonamide formation.[\[3\]](#)[\[4\]](#)

### Synthesis of N-methyl-benzenesulfonamide

This protocol describes the reaction of benzenesulfonyl chloride with methylamine in the presence of a base to yield the target compound.

Materials:

- Benzenesulfonyl chloride
- Methylamine (e.g., 40% solution in water or gas)
- Pyridine or an aqueous base (e.g., NaOH, K<sub>2</sub>CO<sub>3</sub>)[\[3\]](#)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)[\[3\]](#)
- Hydrochloric acid (HCl), dilute (e.g., 1 M)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)[\[5\]](#)

Procedure:

- Dissolve benzenesulfonyl chloride in the chosen organic solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer, and cool the mixture in an ice bath (0 °C).
- In a separate flask, prepare a solution of methylamine and the base (e.g., pyridine in DCM, or an aqueous solution of NaOH).

- Add the methylamine solution dropwise to the stirred, cooled solution of benzenesulfonyl chloride over 15-30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).<sup>[5]</sup>
- Upon completion, quench the reaction by adding water. If the reaction mixture is basic, acidify it with dilute HCl to a neutral or slightly acidic pH.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with water (2x) and brine (1x).<sup>[5]</sup>
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.<sup>[5]</sup>

## Purification

The crude N-methyl-benzenesulfonamide can be purified by one of the following methods:

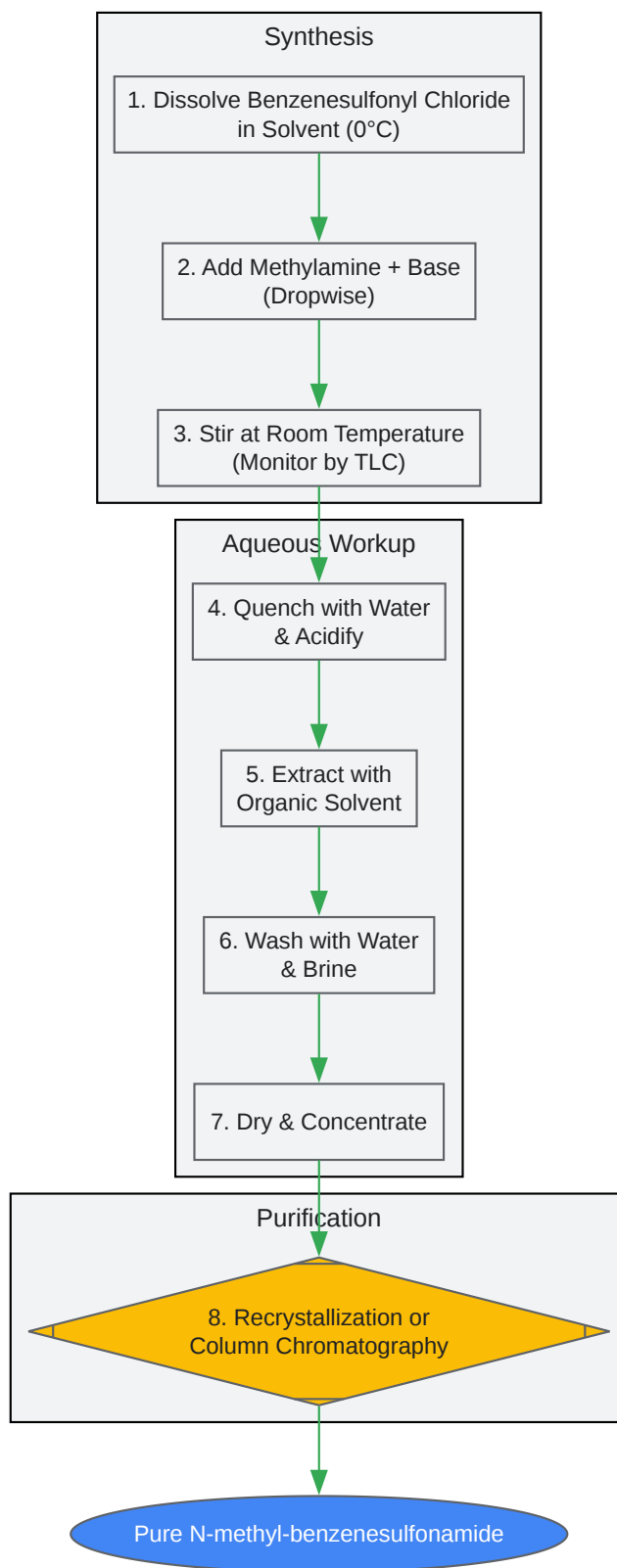
- Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.
- Silica Gel Flash Column Chromatography: If impurities are present, dissolve the crude product in a minimal amount of solvent and load it onto a silica gel column. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure compound.<sup>[5]</sup>

## Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, which are crucial in a research and development context.

## Synthesis and Purification Workflow

The following diagram outlines the key steps involved in the laboratory synthesis and purification of N-methyl-benzenesulfonamide.

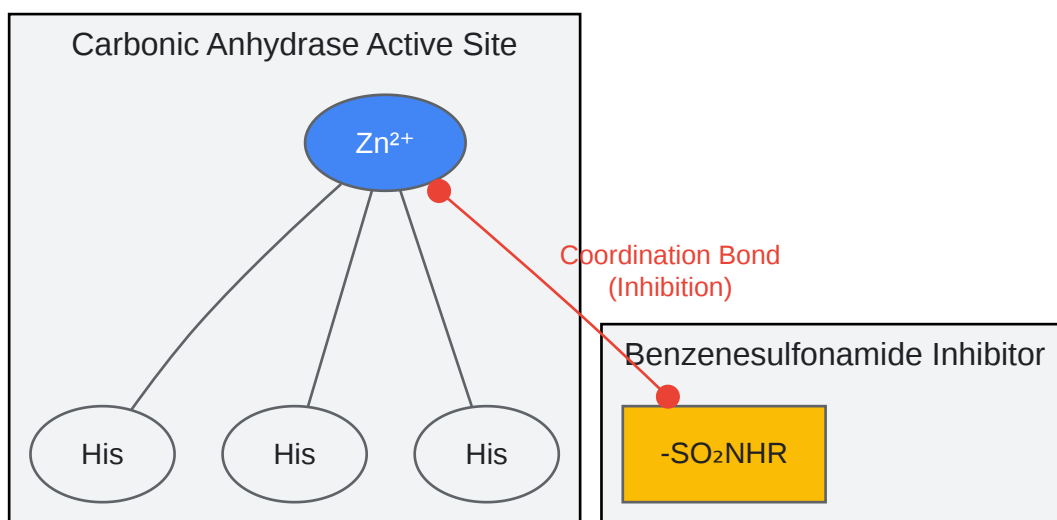


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General workflow for synthesis and purification.

## Mechanism of Carbonic Anhydrase Inhibition

The benzenesulfonamide scaffold is a cornerstone of a major class of enzyme inhibitors targeting Carbonic Anhydrases (CAs). These enzymes play critical roles in physiological pH regulation and CO<sub>2</sub> transport. Their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers.[6][7] The mechanism involves the sulfonamide's primary amine or mono-substituted amine group coordinating to the catalytic zinc ion in the enzyme's active site.



### Binding Interaction

Sulfonamide anion (R-SO<sub>2</sub>NH<sup>-</sup>) coordinates to the Zn<sup>2+</sup> ion, displacing the catalytic water/hydroxide.

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Mechanism of carbonic anhydrase inhibition.

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